![molecular formula C10H9NO4 B12883368 2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12883368.png)
2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with chloroacetic acid under acidic conditions to form the oxazole ring . Another approach involves the use of acetic acid as a catalyst in a one-pot synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)benzo[d]oxazole-5-acetic acid.
Reduction: Formation of 2-(Aminomethyl)benzo[d]oxazole-5-acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antimicrobial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-Methoxy-5-chlorobenzo[d]oxazole: Shows excellent antibacterial activity.
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid is unique due to its hydroxymethyl group, which allows for additional functionalization and derivatization. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C10H9NO4 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
2-[2-(hydroxymethyl)-1,3-benzoxazol-5-yl]acetic acid |
InChI |
InChI=1S/C10H9NO4/c12-5-9-11-7-3-6(4-10(13)14)1-2-8(7)15-9/h1-3,12H,4-5H2,(H,13,14) |
Clave InChI |
MDNRRHSENQFWHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CC(=O)O)N=C(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


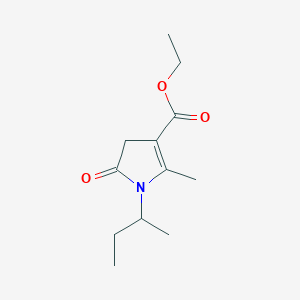
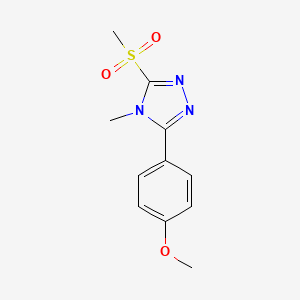
![4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline](/img/structure/B12883298.png)
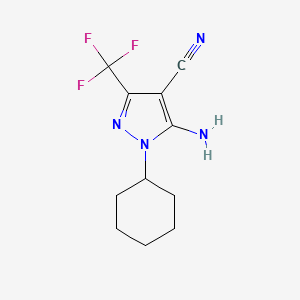
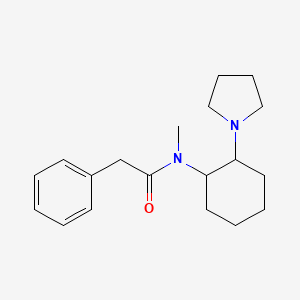

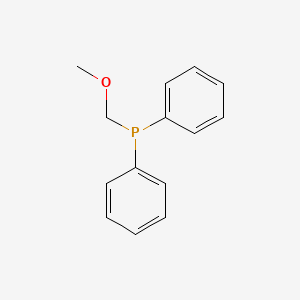
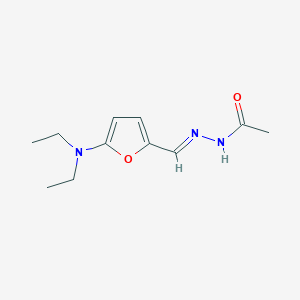
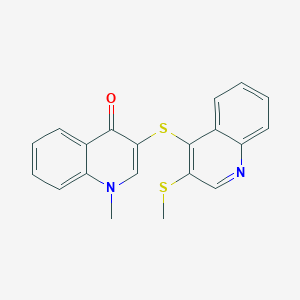
methyl butanoate](/img/structure/B12883359.png)
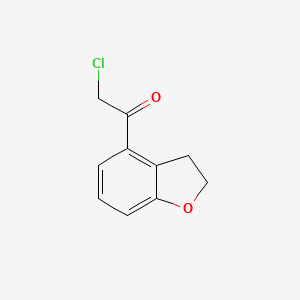
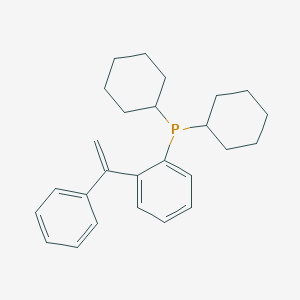

![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)
